1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one
Description
1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-7(9)13-3-6(5)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZQBIIFIBOOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203265 | |
| Record name | Ethanone, 1-[2-chloro-5-(trifluoromethyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256787-18-4 | |
| Record name | Ethanone, 1-[2-chloro-5-(trifluoromethyl)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256787-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[2-chloro-5-(trifluoromethyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethanone derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry
This compound serves as a model substrate in chemical research to investigate regioselective functionalization and other transformations. Its unique structure allows chemists to explore various reaction pathways, including:
- Oxidation : Leading to the formation of oxides.
- Reduction : Producing different reduced forms.
- Substitution : Enabling the introduction of various functional groups.
Research indicates potential biological activities of 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one, including:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
Pharmaceutical Development
The compound is being explored as an intermediate in drug development. Its structural characteristics may lead to novel therapeutic agents targeting various diseases. Molecular docking studies indicate strong binding affinities to important biological targets such as kinases and receptors, which are crucial in drug design .
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and other industrial chemicals. Its stability and reactivity make it a valuable building block for creating more complex chemical entities.
Case Studies
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at low concentrations, suggesting potential for development into an antimicrobial agent.
Case Study 2: Drug Development
Research conducted by a pharmaceutical company explored the use of this compound as a precursor for synthesizing new anticancer drugs. The study highlighted its ability to selectively target cancerous cells while sparing normal cells, indicating its promise as a therapeutic candidate.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chloro and trifluoromethyl substitutions.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure with a bromo group instead of chloro.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains additional fluorine substitutions.
Uniqueness
1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
1-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethan-1-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a chloro and trifluoromethyl substitution, which may enhance its reactivity and biological interactions.
The compound's IUPAC name is 1-(2-chloro-5-(trifluoromethyl)pyridin-4-yl)ethanone, with the molecular formula and a molecular weight of 223.58 g/mol. Its structure includes a pyridine ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections caused by bacteria and protozoa.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer models. It may interact with specific molecular targets involved in cancer progression.
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. Molecular docking studies indicate that it may bind effectively to kinases and other protein targets, disrupting their function and leading to therapeutic effects.
Antimicrobial Activity
A study published in MDPI highlighted the importance of the trifluoromethyl group in enhancing the antimicrobial properties of related compounds. The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the activity against pathogens such as Chlamydia spp. .
Anticancer Studies
In another study focusing on structure-activity relationships (SAR), it was found that derivatives of pyridine compounds, including those similar to this compound, exhibited varying degrees of potency against different cancer cell lines. The compound demonstrated an ability to inhibit cell proliferation with an IC50 value indicating moderate effectiveness .
Data Table: Biological Activity Summary
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substitution patterns and ketone functionality.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
- Chromatography: GC-MS or HPLC (e.g., Rf = 0.4 in petroleum ether/EtOAc) to assess purity and detect isomers .
Advanced studies may use X-ray crystallography to resolve stereochemical ambiguities.
How can researchers resolve contradictions in biological activity data observed across different assays?
Advanced
Discrepancies may arise from assay-specific conditions (e.g., pH, solvent, protein binding). Methodological steps include:
Dose-response validation: Test multiple concentrations to rule out false positives/negatives.
Orthogonal assays: Compare results from enzymatic vs. cell-based assays.
Solubility checks: Use DMSO or PEG-400 to ensure compound stability in biological media.
Metabolite screening: LC-MS to identify degradation products interfering with activity .
What strategies are effective for designing derivatives with enhanced biological activity?
Q. Advanced
- Bioisosteric replacement: Substitute chlorine with bromine or iodine to modulate steric/electronic effects .
- Heterocyclic extensions: Attach triazole or oxadiazole moieties to the ketone group for improved target engagement .
- Pharmacophore modeling: Use computational tools (e.g., Schrödinger Suite) to predict binding affinities to biological targets like kinases or GPCRs .
How can reaction conditions be tailored to improve regioselectivity in C-4 functionalization?
Q. Advanced
- Temperature control: Lower temperatures (0–25°C) reduce side reactions in radical alkylation/arylation .
- Catalyst selection: Pd(dppf)Cl2 enhances selectivity for C-4 over C-2/C-6 positions in pyridine systems.
- Directing groups: Temporarily install protecting groups (e.g., BOC) to steer reactivity to the desired site .
What are the key considerations for handling and storing this compound to prevent degradation?
Q. Basic
- Storage: Inert atmosphere (argon) at –20°C in airtight containers to prevent hydrolysis of the trifluoromethyl group.
- Handling: Use chemical fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure .
- Decomposition monitoring: Regular NMR checks for ketone oxidation or pyridine ring hydrolysis.
How do structural analogs of this compound compare in terms of synthetic utility and biological relevance?
Q. Advanced
What methodologies are employed to study the compound’s interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR): Real-time binding kinetics for protein-ligand interactions.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations: Predict binding modes and residence times .
How can researchers address low yields in large-scale syntheses of this compound?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
